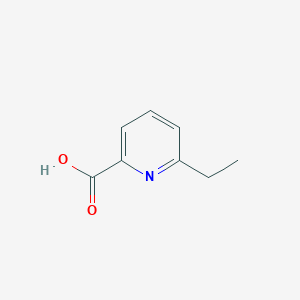
6-乙基吡啶-2-羧酸
描述
科学研究应用
6-Ethylpicolinic acid has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes. These complexes are studied for their catalytic properties and potential use in organic synthesis.
Biology: The compound is investigated for its role in biological systems, particularly in metal ion chelation and transport.
Medicine: Research explores its potential as a therapeutic agent due to its ability to interact with metal ions and influence biological pathways.
Industry: It is used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用机制
Target of Action
6-Ethylpicolinic acid, similar to its parent compound picolinic acid, is likely to interact with zinc finger proteins (ZFPs) . ZFPs play a crucial role in various biological processes, including viral replication and packaging, as well as normal cell homeostasis .
Mode of Action
The compound works by binding to ZFPs, which changes their structures and disrupts zinc binding, thereby inhibiting their function . This interaction results in the inhibition of the processes that these proteins are involved in, such as viral replication and packaging .
Biochemical Pathways
Given its similarity to picolinic acid, it may influence pathways involving zfps and zinc transport
Result of Action
The primary result of 6-Ethylpicolinic acid’s action is the inhibition of ZFP function, which can disrupt processes such as viral replication and packaging
生化分析
Biochemical Properties
6-Ethylpicolinic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with zinc finger proteins, which are involved in DNA binding and transcription regulation . The nature of these interactions often involves the binding of 6-ethylpicolinic acid to the active sites of these proteins, potentially altering their conformation and activity.
Cellular Effects
6-Ethylpicolinic acid affects various cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of enzymes involved in the kynurenine pathway, which is crucial for tryptophan metabolism . This modulation can lead to changes in the levels of metabolites and affect cellular functions such as immune response and neurotransmission.
Molecular Mechanism
At the molecular level, 6-ethylpicolinic acid exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been reported to inhibit the activity of certain viral enzymes, thereby exhibiting antiviral properties . Additionally, 6-ethylpicolinic acid can influence gene expression by interacting with transcription factors and altering their binding to DNA .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-ethylpicolinic acid can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that 6-ethylpicolinic acid remains stable under standard storage conditions but may degrade under extreme conditions . Long-term exposure to 6-ethylpicolinic acid in in vitro and in vivo studies has revealed its potential to cause sustained changes in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of 6-ethylpicolinic acid vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects such as enhanced immune response and antiviral activity . At higher doses, it can cause toxic or adverse effects, including disruptions in cellular metabolism and potential organ damage . Threshold effects have been observed, indicating that there is a specific dosage range within which 6-ethylpicolinic acid is effective without causing harm.
Metabolic Pathways
6-Ethylpicolinic acid is involved in several metabolic pathways. It interacts with enzymes in the kynurenine pathway, influencing the metabolism of tryptophan . This interaction can affect the levels of various metabolites, including kynurenic acid and quinolinic acid, which play roles in neurotransmission and immune response. Additionally, 6-ethylpicolinic acid may influence other metabolic pathways related to amino acid metabolism .
Transport and Distribution
Within cells and tissues, 6-ethylpicolinic acid is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . These interactions can affect the localization and accumulation of 6-ethylpicolinic acid within different cellular compartments, influencing its overall activity and function.
Subcellular Localization
The subcellular localization of 6-ethylpicolinic acid is crucial for its activity. It has been observed to localize in specific cellular compartments, such as the cytoplasm and nucleus . This localization is often directed by targeting signals or post-translational modifications that guide 6-ethylpicolinic acid to its site of action. The compound’s activity can be influenced by its precise localization within the cell, affecting its interactions with biomolecules and overall function.
准备方法
Synthetic Routes and Reaction Conditions: 6-Ethylpicolinic acid can be synthesized through several methods. One common approach involves the alkylation of picolinic acid. The reaction typically uses ethyl halides in the presence of a base to introduce the ethyl group at the 6-position of the pyridine ring. Another method involves the oxidation of 6-ethyl-2-methylpyridine using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Industrial Production Methods: Industrial production of 6-ethylpicolinic acid often employs catalytic processes to enhance yield and efficiency. The use of metal catalysts, such as palladium or platinum, can facilitate the alkylation and oxidation reactions, making the process more scalable for commercial applications.
化学反应分析
Types of Reactions: 6-Ethylpicolinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2) are commonly used oxidizing agents.
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents, such as bromine (Br2) or chlorine (Cl2), and nitrating agents, like nitric acid (HNO3), are used for substitution reactions.
Major Products Formed:
Oxidation: Formation of 6-ethylpyridine-2-carboxylic acid or 6-ethylpyridine-2-ketone.
Reduction: Formation of 6-ethylpyridine-2-methanol or 6-ethylpyridine-2-aldehyde.
Substitution: Formation of halogenated or nitrated derivatives of 6-ethylpicolinic acid.
相似化合物的比较
Picolinic Acid: The parent compound with a carboxylic acid group at the 2-position of the pyridine ring.
6-Methylpicolinic Acid: Similar structure with a methyl group at the 6-position instead of an ethyl group.
Isonicotinic Acid: An isomer with the carboxylic acid group at the 4-position of the pyridine ring.
Comparison: 6-Ethylpicolinic acid is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological interactions. Compared to picolinic acid, the ethyl group provides additional steric and electronic effects, potentially enhancing its ability to form metal complexes and interact with biological targets .
属性
IUPAC Name |
6-ethylpyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-2-6-4-3-5-7(9-6)8(10)11/h3-5H,2H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKCFVDRVMFLUJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=CC=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40463574 | |
| Record name | 6-Ethylpicolinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40463574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4080-48-2 | |
| Record name | 6-Ethylpicolinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40463574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


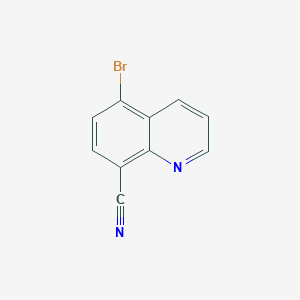


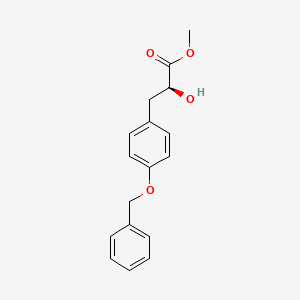
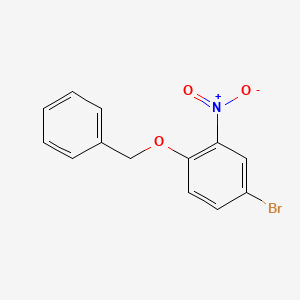
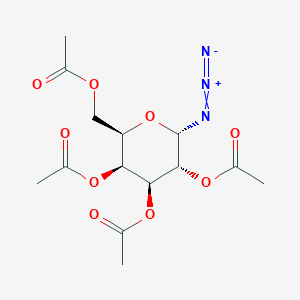
![(3aR,6aR)-6-(((tert-Butyldiphenylsilyl)oxy)methyl)-2,2-dimethyl-3aH-cyclopenta[d][1,3]dioxol-4(6aH)-one](/img/structure/B1338949.png)
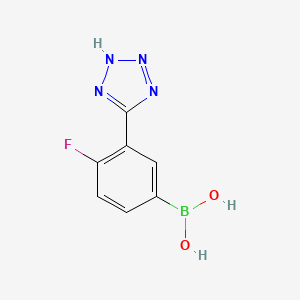
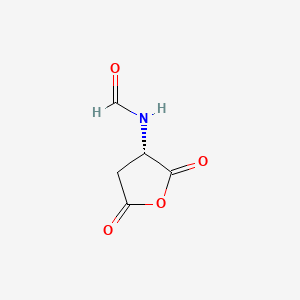

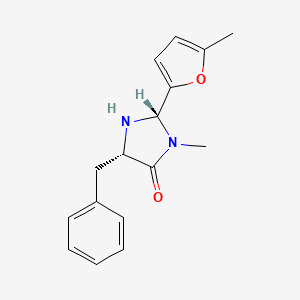
![(1R,3R,4R,7S)-3-(4-Benzamido-5-methyl-2-oxopyrimidin-1(2H)-yl)-1-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-2,5-dioxabicyclo[2.2.1]heptan-7-yl (2-cyanoethyl) diisopropylphosphoramidite](/img/structure/B1338969.png)
![4-[(1R)-1-Hydroxy-2-[methyl(phenylmethyl)amino]ethyl]-1,2-benzenediol](/img/structure/B1338974.png)

